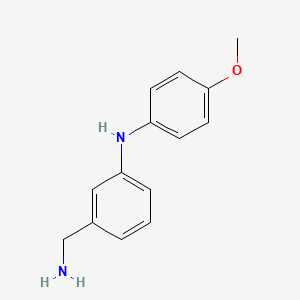

3-(aminomethyl)-N-(4-methoxyphenyl)aniline

Übersicht

Beschreibung

3-(aminomethyl)-N-(4-methoxyphenyl)aniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of an aminomethyl group attached to the benzene ring, along with a methoxy group at the para position relative to the aniline moiety. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline typically involves the following steps:

Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce a nitro group at the para position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Formylation: The amino group is protected by formylation to prevent unwanted side reactions.

Aminomethylation: The protected amine undergoes aminomethylation using formaldehyde and a secondary amine.

Deprotection: Finally, the formyl group is removed to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(aminomethyl)-N-(4-methoxyphenyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, various substituted anilines, and amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antineoplastic Activity

Recent studies have indicated that derivatives of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline may exhibit potential antineoplastic (anti-cancer) activity. Research has focused on designing inhibitors for specific targets such as DprE1, which is crucial in the survival of certain bacteria and cancer cells. Computational docking studies and molecular dynamics simulations have been employed to evaluate the binding affinity and efficacy of these compounds against cancer cell lines .

Synthesis of Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure allows for further modifications, making it a versatile building block in drug development. For instance, its amine functional group can be utilized in coupling reactions to form more complex molecules that may have therapeutic effects .

Organic Synthesis

C−H Amination Reactions

this compound has been utilized in C−H amination reactions, where it acts as a substrate for the selective introduction of amine groups into organic molecules. This process is significant for synthesizing substituted anilines and other nitrogen-containing compounds that are valuable in various chemical industries .

Petasis Reaction

The compound has also been investigated within the framework of the Petasis reaction, which involves the coupling of amines with aldehydes and boronic acids to produce substituted amines. This reaction is notable for its efficiency in forming complex organic structures with potential applications in medicinal chemistry .

Material Science

Fluorescent Materials

Research has shown that derivatives of this compound can be integrated into materials that exhibit fluorescent properties. These materials are useful in various applications including sensors, light-emitting devices, and biological imaging techniques. The incorporation of such compounds enhances the optical properties of materials, making them suitable for advanced technological applications .

Case Studies and Data Tables

Wirkmechanismus

The mechanism of action of 3-(aminomethyl)-N-(4-methoxyphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied. The aminomethyl group plays a crucial role in its binding affinity and specificity towards target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-methoxyamphetamine: Shares the methoxy group but differs in the position and type of amine group.

4-methoxyphenylacetone: Similar in structure but lacks the aminomethyl group.

4-methoxybenzyl alcohol: Contains the methoxy group but has a hydroxyl group instead of an amine.

Uniqueness

3-(aminomethyl)-N-(4-methoxyphenyl)aniline is unique due to the presence of both the aminomethyl and methoxy groups, which confer distinct chemical and biological properties

Biologische Aktivität

3-(Aminomethyl)-N-(4-methoxyphenyl)aniline, also known by its CAS number 1263284-49-6, is an organic compound with a significant structure that suggests potential biological activities. This compound contains an amino group and a methoxyphenyl moiety, which are often associated with various pharmacological effects.

Chemical Structure and Properties

- Chemical Formula : C15H16N2O

- Molecular Weight : 242.30 g/mol

- IUPAC Name : this compound

The presence of the methoxy group is notable as it can enhance the lipophilicity and bioavailability of the compound, potentially influencing its interaction with biological targets.

The biological activity of this compound can be understood through its interaction with various biological pathways:

- Receptor Interaction : Similar compounds have been shown to interact with metabotropic glutamate receptors (mGluRs), specifically mGluR5, which are involved in neurotransmission and may play roles in neurodegenerative diseases.

- Enzyme Inhibition : The compound may exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is a target in Alzheimer's disease treatment. In silico studies have indicated that structural analogs can bind effectively to AChE, suggesting potential therapeutic applications .

Antioxidant and Anticancer Activity

Recent studies have highlighted the antioxidant properties of derivatives related to this compound. For example, compounds synthesized from similar structures demonstrated significant radical scavenging activity, outperforming standard antioxidants like ascorbic acid .

In terms of anticancer activity, compounds with analogous structures have shown cytotoxic effects against various cancer cell lines, including glioblastoma and triple-negative breast cancer. The MTT assay results indicated that these compounds could inhibit cell proliferation effectively .

Antimicrobial Properties

Research has explored the antimicrobial potential of derivatives of this compound. The presence of the amino group is often linked to enhanced antibacterial activity. For instance, studies on related compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria, indicating that modifications to the aniline structure can yield potent antimicrobial agents .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of related compounds found that they could mitigate oxidative stress in neuronal cells. The mechanism involved the modulation of reactive oxygen species (ROS) production and enhancement of endogenous antioxidant defenses. This suggests that this compound could be beneficial in neurodegenerative conditions where oxidative stress is a contributing factor.

Case Study 2: Anticancer Activity

In a comparative study assessing the anticancer potential of various aminophenyl derivatives, this compound exhibited IC50 values lower than those of conventional chemotherapeutics against specific cancer cell lines. This reinforces its potential as a lead compound for further development in cancer therapy.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

3-(aminomethyl)-N-(4-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-17-14-7-5-12(6-8-14)16-13-4-2-3-11(9-13)10-15/h2-9,16H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRQJZPZLQGQAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677542 | |

| Record name | 3-(Aminomethyl)-N-(4-methoxyphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263284-49-6 | |

| Record name | Benzenemethanamine, 3-[(4-methoxyphenyl)amino]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263284-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Aminomethyl)-N-(4-methoxyphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.